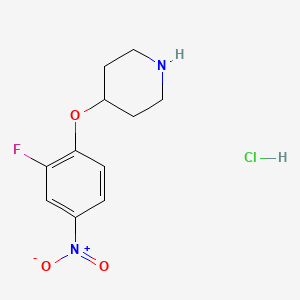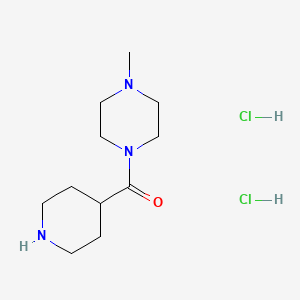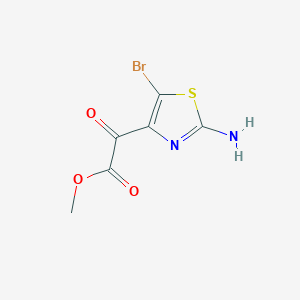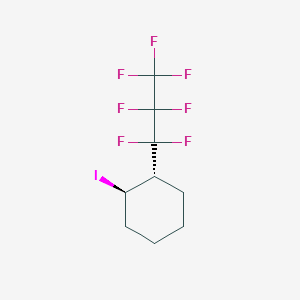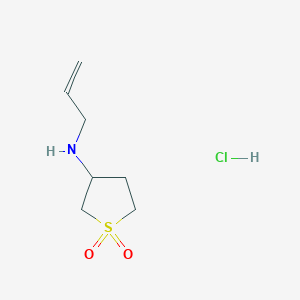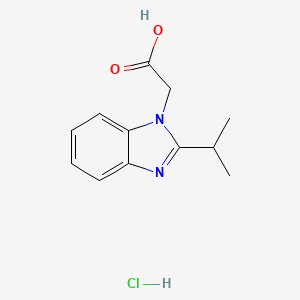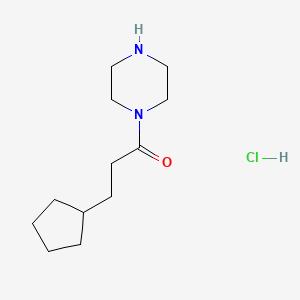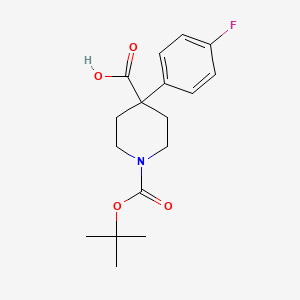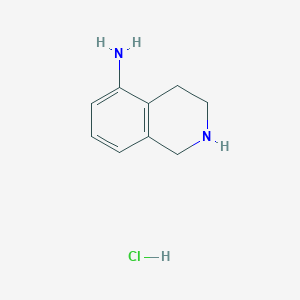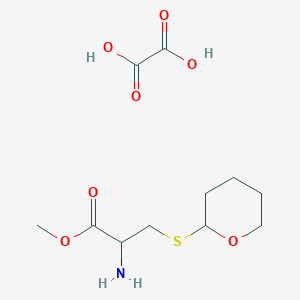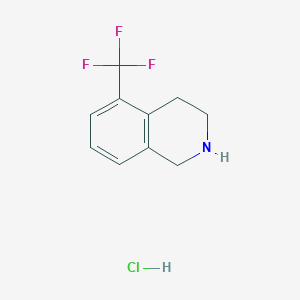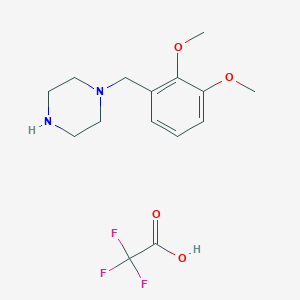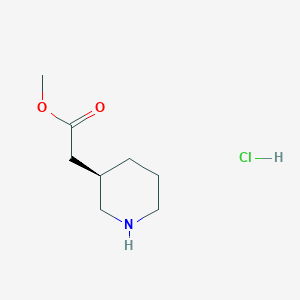
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
描述
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline, commonly referred to as NFBFMA, is a heteroaromatic compound that has been studied for its potential applications in a variety of scientific fields. This compound has been found to have a wide range of properties, including antioxidant, anti-inflammatory, and antifungal activities. NFBFMA has also been used in the synthesis of other compounds, such as quinolines and coumarins, and as a precursor for the synthesis of other heterocyclic compounds.
科学研究应用
NFBFMA has been studied for its potential applications in a variety of scientific fields. It has been used as a precursor for the synthesis of other heterocyclic compounds, such as quinolines and coumarins. NFBFMA has also been studied for its antioxidant, anti-inflammatory, and antifungal activities. In addition, this compound has been used in the synthesis of other compounds, such as thiophene derivatives, and has been studied for its potential applications in drug delivery systems.
作用机制
The mechanism of action of NFBFMA is still under investigation. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. In addition, it is thought that NFBFMA may act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory mediators, such as cytokines and chemokines. Finally, this compound has been studied for its potential antifungal activity, as it has been found to inhibit the growth of several fungal species.
生化和生理效应
The biochemical and physiological effects of NFBFMA have not been extensively studied. However, it has been found to possess antioxidant, anti-inflammatory, and antifungal activities. In addition, this compound has been found to possess anti-cancer activity, as it has been found to inhibit the growth of several cancer cell lines. Finally, NFBFMA has been studied for its potential applications in drug delivery systems.
实验室实验的优点和局限性
The main advantage of using NFBFMA in laboratory experiments is its availability. This compound is relatively easy to synthesize, and is readily available from chemical suppliers. Additionally, the synthesis of NFBFMA can be easily scaled up for larger-scale experiments. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water. As a result, it is important to use an appropriate solvent for the synthesis and storage of this compound.
未来方向
There are a number of potential future directions for the study of NFBFMA. First, further research is needed to elucidate the exact mechanism of action of this compound. Additionally, further research is needed to investigate the potential applications of this compound in drug delivery systems. Finally, further studies are needed to investigate the potential therapeutic applications of NFBFMA, including its potential use as an anti-cancer agent.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c19-16-8-2-1-6-14(16)12-20-17-9-3-4-10-18(17)22-13-15-7-5-11-21-15/h1-4,6,8-10,15,20H,5,7,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQDGIAREBUWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NCC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



